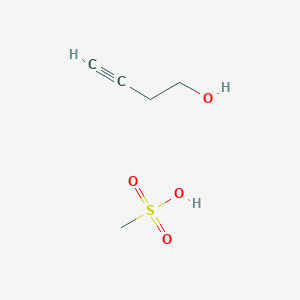
3-Butyn-1-ol, methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyn-1-ol, methanesulfonate is an organic compound that belongs to the class of alkynes and alcohols. It is a derivative of 3-butyn-1-ol, where the hydroxyl group is replaced by a methanesulfonate group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyn-1-ol, methanesulfonate typically involves the reaction of 3-butyn-1-ol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Butyn-1-ol, methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: The compound can undergo elimination to form 3-butyn-1-ol.
Addition Reactions: The alkyne group can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile, with the nucleophile added in excess.
Elimination Reactions: Often performed under basic conditions using strong bases like sodium hydride or potassium tert-butoxide.
Addition Reactions: Conducted in the presence of catalysts such as palladium or platinum, often under mild conditions.
Major Products Formed
Substitution Reactions: Products include various substituted alkynes and alcohols.
Elimination Reactions: The primary product is 3-butyn-1-ol.
Addition Reactions: Products include halogenated alkynes and alkenes.
Applications De Recherche Scientifique
3-Butyn-1-ol, methanesulfonate is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-butyn-1-ol, methanesulfonate involves the reactivity of the methanesulfonate group, which can undergo nucleophilic substitution reactions. The alkyne group can also participate in various addition reactions. These reactive sites allow the compound to interact with a wide range of molecular targets, making it useful in chemical synthesis and biological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Butyn-1-ol: The parent compound, which lacks the methanesulfonate group.
3-Butyn-2-ol: A similar compound with the hydroxyl group on the second carbon.
Propargyl alcohol: Another alkyne alcohol with a similar structure.
Uniqueness
3-Butyn-1-ol, methanesulfonate is unique due to the presence of both an alkyne and a methanesulfonate group. This combination of functional groups provides a high degree of reactivity, making it a versatile reagent in organic synthesis. The methanesulfonate group is a good leaving group, facilitating various substitution and elimination reactions, while the alkyne group allows for addition reactions, expanding the compound’s utility in chemical transformations.
Propriétés
IUPAC Name |
but-3-yn-1-ol;methanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O.CH4O3S/c1-2-3-4-5;1-5(2,3)4/h1,5H,3-4H2;1H3,(H,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLQDXPVWHLIHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C#CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50825260 |
Source


|
| Record name | Methanesulfonic acid--but-3-yn-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50825260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72486-09-0 |
Source


|
| Record name | Methanesulfonic acid--but-3-yn-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50825260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
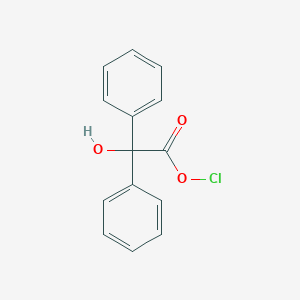
![(2Z,4S,4aR,5S,5aR,12aS)-2-[amino(hydroxy)methylidene]-4-(dimethylamino)-5,10,11,12a-tetrahydroxy-6-methylidene-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione;hydrochloride](/img/structure/B8071626.png)
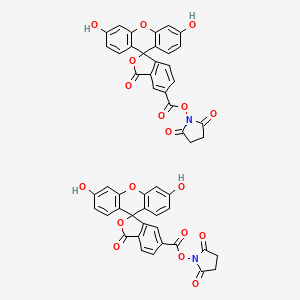
![(1S,4Z,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,18Z,20Z,22S,25R,27S,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B8071641.png)

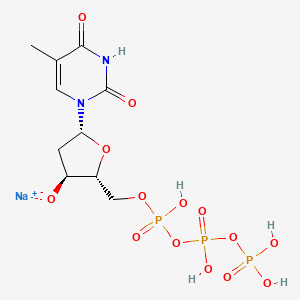
![4H-Cyclopent[f]oxacyclotridecin-4-one,1,6,7,8,9,11a,12,13,14,14a-decahydro-1,13-dihydroxy-6-methyl-,(1R,2E,6S,10E,11aS,13S,14aR)-](/img/structure/B8071659.png)
![1H-Cycloundec[d]isoindole-1,11(2H)-dione,15-(acetyloxy)-3,3a,4,5,6,6a,9,10,12,15-decahydro-6,12-dihydroxy-4,10,12-trimethyl-5-methylene-3-(phenylmethyl)-,(3S,3aR,4S,6S,6aR,7E,10S,12R,13E,15R,15aR)-](/img/structure/B8071665.png)

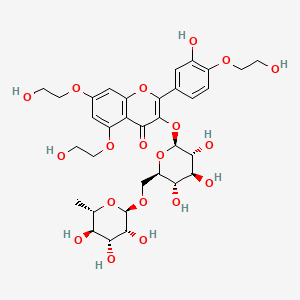
![3-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-(phenylmethyl)-, methyl ester, (3R,4R)-rel-](/img/structure/B8071689.png)
![Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-butenyl]-](/img/structure/B8071692.png)
![Benzenebutanoic acid,2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)-](/img/structure/B8071697.png)
![2-Furanpropanoic acid, b-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B8071705.png)
